molecular formula C12H15F3N2 B13040928 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine

Cat. No.: B13040928
M. Wt: 244.26 g/mol
InChI Key: YAMWGUKXWANFLG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine is a chemical compound with the molecular formula C12H15F3N2 and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a pyrrolidinyl-substituted phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine typically involves the reaction of 4-(pyrrolidin-1-yl)benzaldehyde with trifluoroacetic acid and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidinyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(4-(pyrrolidin-1-YL)phenyl)ethanamine can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group and the pyrrolidinyl-substituted phenyl ring in this compound makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-pyrrolidin-1-ylphenyl)ethanamine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)11(16)9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6,11H,1-2,7-8,16H2

InChI Key

YAMWGUKXWANFLG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C(C(F)(F)F)N

Origin of Product

United States

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